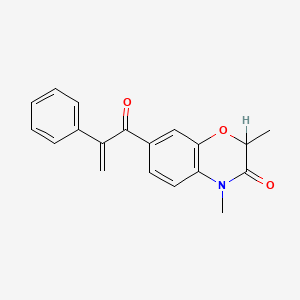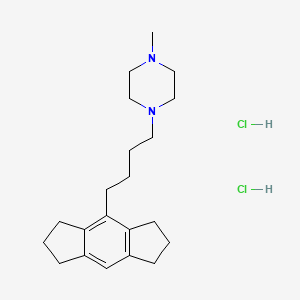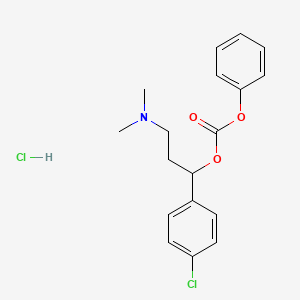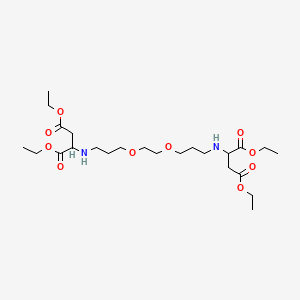
2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethylphenol with an appropriate benzoyl chloride derivative under basic conditions to form the benzoxazinone core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one: shares structural similarities with other benzoxazinone derivatives, such as:
Uniqueness
The unique combination of the dimethyl and propenyl groups in this compound may confer distinct chemical and biological properties compared to other benzoxazinone derivatives
Properties
CAS No. |
135420-33-6 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2,4-dimethyl-7-(2-phenylprop-2-enoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H17NO3/c1-12(14-7-5-4-6-8-14)18(21)15-9-10-16-17(11-15)23-13(2)19(22)20(16)3/h4-11,13H,1H2,2-3H3 |
InChI Key |
FXOOEZZTROBMDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)





